molecular formula C7H6Cl2O3S B13959811 (2,5-Dichlorophenyl)methanesulfonic acid

(2,5-Dichlorophenyl)methanesulfonic acid

Cat. No.: B13959811
M. Wt: 241.09 g/mol
InChI Key: MFDIRHSXYAXGEC-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)methanesulfonic acid is an organosulfur compound characterized by a methanesulfonic acid group (-SO₃H) bonded to a 2,5-dichlorophenyl aromatic ring. Its molecular structure combines the strong acidity of sulfonic acids with the electron-withdrawing effects of chlorine substituents, enhancing stability and reactivity. The compound is identified by CAS number 111910-49-7 and synonyms such as S-(2,5-dichlorophenyl) 4-(diaminomethylideneamino)benzenecarbothioate methanesulfonate .

In pharmaceutical research, the 2,5-dichlorophenyl moiety is critical for binding to enzymatic pockets, as demonstrated in inhibitors targeting coagulation Factor XIIa (FXIIa) and thrombin. For instance, derivatives with this scaffold exhibit IC₅₀ values as low as 10 μM, showcasing high selectivity for FXIIa over other proteases .

Properties

Molecular Formula

C7H6Cl2O3S

Molecular Weight

241.09 g/mol

IUPAC Name

(2,5-dichlorophenyl)methanesulfonic acid

InChI

InChI=1S/C7H6Cl2O3S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2,(H,10,11,12)

InChI Key

MFDIRHSXYAXGEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CS(=O)(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dichlorophenyl)methanesulfonic acid typically involves the sulfonation of 2,5-dichlorotoluene. This process can be carried out using methanesulfonic acid or its derivatives under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods: In an industrial setting, the production of (2,5-Dichlorophenyl)methanesulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dichlorophenyl)methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinic acid derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinic acid derivatives.

    Substitution: Various substituted phenylmethanesulfonic acid derivatives.

Scientific Research Applications

(2,5-Dichlorophenyl)methanesulfonic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2,5-Dichlorophenyl)methanesulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The chlorine atoms on the phenyl ring can also participate in halogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key properties of (2,5-dichlorophenyl)methanesulfonic acid with analogous sulfonic acids and sulfones:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties/Applications
(2,5-Dichlorophenyl)methanesulfonic acid C₇H₅Cl₂O₃S 111910-49-7 257.09 Strong acidity (pKa ~ -1.5); FXIIa inhibition
Methanesulfonic acid CH₃SO₃H 75-75-2 96.11 Industrial catalyst (polymerization); USP-grade reagent
Dimethyl sulfone (CH₃)₂SO₂ 67-71-0 94.13 High thermal stability (bp 238°C); solvent in organic synthesis
Hydroxymethanesulfonic acid CH₃SO₄H Not specified 112.12 Atmospheric oxidation product; detected in aerosol studies

Key Observations :

  • Acidity : Sulfonic acids (e.g., methanesulfonic acid) are stronger acids (pKa < 1) compared to sulfones (neutral) due to the resonance-stabilized sulfonate group. The electron-withdrawing chlorine atoms in (2,5-dichlorophenyl)methanesulfonic acid further enhance its acidity.
  • Thermal Stability : Dimethyl sulfone exhibits higher thermal stability (bp 238°C) than sulfonic acids, which often decompose at elevated temperatures.
  • Biological Activity : The 2,5-dichlorophenyl group is essential for binding to protease active sites, as shown in FXIIa inhibitors. Substitution with methyl or hydroxyl groups (e.g., hydroxymethanesulfonic acid) reduces bioactivity .

Environmental and Industrial Relevance

  • Atmospheric Chemistry : Hydroxymethanesulfonic acid and methanesulfonic acid are products of dimethyl sulfide (DMS) oxidation in marine environments. Their partitioning into aerosols influences cloud formation .
  • Industrial Use : Methanesulfonic acid is preferred over sulfuric acid in electroplating due to reduced corrosiveness .

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